molecular formula C15H16Cl2N2O5S B062395 cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate CAS No. 170210-50-1

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate

Cat. No.: B062395
CAS No.: 170210-50-1
M. Wt: 407.3 g/mol
InChI Key: RSLKNHRJTOZPGF-SWLSCSKDSA-N
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Description

Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate, also known as this compound, is a useful research compound. Its molecular formula is C15H16Cl2N2O5S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate (CAS No: 61397-58-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure

The molecular formula of the compound is C14H14Cl2N2O3C_{14}H_{14}Cl_2N_2O_3 with a molecular weight of approximately 329.18 g/mol. The structure features a dichlorophenyl group and an imidazole moiety, which are critical for its biological interactions.

Spectroscopic Data

PropertyValue
InChIInChI=1S/C14H14Cl2N2O3
InChIKeyVJZJGRMLFMJRGG-BXUZGUMPSA-N
Exact Mass328.038148 g/mol

Antimicrobial Properties

Research indicates that compounds with imidazole groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains and fungi. Specifically, cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane has demonstrated effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungal strains : Such as Candida albicans.

Antiparasitic Activity

Imidazole derivatives are also noted for their antiparasitic properties. Research has indicated that this compound may inhibit the growth of certain protozoan parasites, potentially offering therapeutic avenues for diseases such as malaria and leishmaniasis.

The proposed mechanism of action for cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane involves:

  • Inhibition of enzyme activity : Particularly those involved in nucleic acid synthesis.
  • Disruption of cell membrane integrity : Leading to increased permeability and eventual cell lysis.

Study 1: Antimicrobial Efficacy Assessment

A study published in the Journal of Heterocyclic Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane. The results indicated a significant reduction in bacterial colony counts when exposed to the compound at varying concentrations.

Study 2: Antiparasitic Activity in Vivo

Another study investigated the antiparasitic effects of this compound in a murine model infected with Plasmodium berghei. The results showed a marked decrease in parasitemia levels in treated mice compared to controls, suggesting potential for further development as an antimalarial agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity; therefore, further investigations into dosage optimization and long-term effects are necessary.

Properties

IUPAC Name

[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O5S/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17/h2-6,10,12H,7-9H2,1H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLKNHRJTOZPGF-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976955
Record name {2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61397-61-3
Record name cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061397613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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